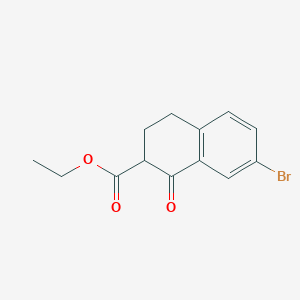

ethyl 7-bromo-1-oxo-3,4-dihydro-2H-naphthalene-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

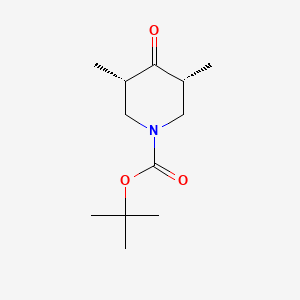

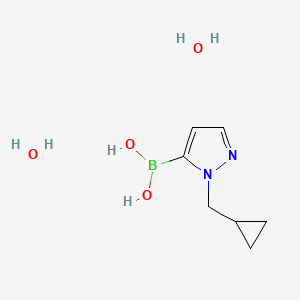

Ethyl 7-bromo-1-oxo-3,4-dihydro-2H-naphthalene-2-carboxylate is a chemical compound with the CAS Number: 914262-72-9 . It has a molecular weight of 297.15 . This compound is used in various fields including Asymmetric Synthesis, Catalysis Chemistry, Chemical Biology, and more .

Molecular Structure Analysis

The IUPAC name for this compound is ethyl 7-bromo-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate . The InChI code is 1S/C13H13BrO3/c1-2-17-13(16)10-6-4-8-3-5-9(14)7-11(8)12(10)15/h3,5,7,10H,2,4,6H2,1H3 .Physical and Chemical Properties Analysis

The compound has a molecular weight of 297.15 . More detailed physical and chemical properties were not found in the sources.Scientific Research Applications

Photoreaction and Radical Cyclization

Ethyl 7-bromo-1-oxo-3,4-dihydro-2H-naphthalene-2-carboxylate is involved in photoreactions and radical cyclization processes. In one study, the photoreaction of related compounds with amines in aqueous solutions led to the formation of ethyl 5-oxo-6,7,8,9-tetrahydrobenzocycloheptene-7-carboxylate and corresponding ring expansion products, showcasing the compound's potential in photoinduced electron transfer processes and radical cyclization reactions (E. Hasegawa, 1997).

Chromatographic Analysis

This compound has also been utilized in the field of chromatography. The preparation of derivatives for ultraviolet and fluorescent detection in high-performance liquid chromatography (HPLC) is one such application. The derivatives of carboxylic acids prepared with similar compounds have been successfully applied for the determination of carboxylic acids in biological samples, demonstrating the compound's utility in enhancing chromatographic analyses (Y. Yasaka, M. Tanaka, T. Shono, T. Tetsumi, J. Katakawa, 1990).

Polymer Research

In polymer science, related naphthalene derivatives have been investigated for their photolysis and photo-oxidation behaviors. Studies on poly(ethylene 2,6-naphthalene-dicarboxylate) have revealed insights into the photochemical reactions of polymers, which are crucial for understanding their stability and degradation under exposure to light (J. Scheirs, J. Gardette, 1997).

DNA Binding Agents

Moreover, derivatives of similar naphthalene compounds have been synthesized with the potential to bind to deoxyribonucleic acid (DNA), indicating a possible application in the development of new pharmaceuticals or as tools in molecular biology. Such compounds have shown mild growth inhibitory effects on leukemic cells in culture and have been found to bind to various poly(deoxyribonucleotides), suggesting their relevance in studies related to DNA interactions (N. Kundu, 1980).

Safety and Hazards

Properties

IUPAC Name |

ethyl 7-bromo-1-oxo-3,4-dihydro-2H-naphthalene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13BrO3/c1-2-17-13(16)10-6-4-8-3-5-9(14)7-11(8)12(10)15/h3,5,7,10H,2,4,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVPPZACQBBTTSF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCC2=C(C1=O)C=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13BrO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-N-[2-fluoro-4-(2-oxopyridin-1-yl)phenyl]acetamide](/img/structure/B2559937.png)

![3-(2-Oxo-2,3-dihydrobenzo[d]thiazol-6-yl)propyl benzoate](/img/structure/B2559943.png)

![4-[[Methyl-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]amino]methyl]benzonitrile](/img/structure/B2559944.png)

![3-(3-fluorophenyl)-6-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2559949.png)

![4-(4-chlorophenyl)-5-[1-(dimethylamino)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2559954.png)

![2,5-dichloro-N-[1-(1H-1,2,3,4-tetrazol-5-yl)butyl]pyridine-4-carboxamide](/img/structure/B2559956.png)

![2-ethyl-4H,5H-furo[3,2-c]pyridin-4-one](/img/structure/B2559957.png)